2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzoxazine ring fused with a fluorophenyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include fluorinated benzoxazine derivatives, amine-substituted benzoxazines, and various halogenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one
- 2-(2-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
- 2-(2-Bromophenyl)-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJQEWLULUOONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351800 | |
Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-84-1 | |
Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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